Vinorine
Overview
Description
Vinorine is an indole alkaloid isolated from Alstonia . It is functionally related to an ajmaline .
Synthesis Analysis
This compound synthase (EC 2.3.1.160) catalyzes the acetyl-CoA- or CoA-dependent reversible formation of the alkaloids this compound (or 11-methoxy-vinorine) and 16-epi-vellosimine (or gardneral) . The asymmetric total synthesis of this compound, a polycyclic and cage-like alkaloid, has been realized in a flexible approach .
Molecular Structure Analysis
The x-ray structure of this compound synthase is described at 2.6-Å resolution. Despite low sequence identity, the two-domain structure of this compound synthase shows surprising similarity with structures of several CoA-dependent acyltransferases such as dihydrolipoyl transacetylase, polyketide-associated protein A5, and carnitine acetyltransferase .
Chemical Reactions Analysis
This compound synthase (EC 2.3.1.160) catalyses the acetyl-CoA- or CoA-dependent reversible formation of the alkaloids this compound (or 11-methoxy-vinorine) and 16-epi-vellosimine (or gardneral) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Therapeutic Potential in Nerve Injury Treatment
Vinorine, a monoterpenoid indole alkaloid, has shown promise in treating nerve injuries. A study on rats with sciatic nerve injuries found that this compound injections significantly aided in motor function recovery, sensation improvement, and nerve regeneration. This effect was linked to the regulation of nerve growth factor (NGF) and the ERK signaling pathway, suggesting this compound's potential as a therapeutic agent for nerve injury therapy (Guo et al., 2018).
Role in Biosynthesis of Alkaloids
This compound synthase, an enzyme, plays a central role in the biosynthesis of the antiarrhythmic alkaloid ajmaline in the Rauvolfia plant. This enzyme is part of the BAHD superfamily of acyltransferases, which are involved in producing various significant drugs. Understanding the structure and function of this compound synthase is crucial for comprehending the biosynthetic pathways of these alkaloids, which have wide-ranging pharmacological applications (Ma et al., 2005).
Involvement in Alkaloid Metabolism
This compound synthase also catalyzes the formation of this compound, a precursor in the complex pathway leading to ajmaline. This enzyme's functional cloning and molecular analysis contribute significantly to our understanding of alkaloid biosynthesis. This knowledge is vital for the development of pharmacological agents derived from natural products (Bayer et al., 2004).
Dual Catalytic Activity in Alkaloid Pathways
This compound hydroxylase, another enzyme, exhibits dual catalytic activity in the biosynthesis of ajmalan alkaloids. It hydroxylates this compound to form vomilenine, which can then be transformed into the anti-arrhythmic compound ajmaline. This dual functionality provides a control mechanism for the bifurcation of alkaloid pathway branches, highlighting the sophisticated catalytic capabilities evolved in plant pathways (Dang et al., 2017).
Cytotoxic and Anti-inflammatory Activities
This compound and related compounds have demonstrated cytotoxicity against tumor cell lines and selective inhibition of Cox-2, indicating potential anti-inflammatory properties. This suggests a role for this compound in developing cancer therapies and anti-inflammatory drugs (Cao et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-12-10-23-16-8-13(12)18-17(23)9-21(20(18)25-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDVMRAEPFQOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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